2,6-Dichlorodiphenylamine

Catalog No.
S704448
CAS No.
15307-93-4
M.F
C12H9Cl2N
M. Wt
238.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Dichlorodiphenylamine

CAS Number

15307-93-4

Product Name

2,6-Dichlorodiphenylamine

IUPAC Name

2,6-dichloro-N-phenylaniline

Molecular Formula

C12H9Cl2N

Molecular Weight

238.11 g/mol

InChI

InChI=1S/C12H9Cl2N/c13-10-7-4-8-11(14)12(10)15-9-5-2-1-3-6-9/h1-8,15H

InChI Key

HDUUZPLYVVQTKN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC2=C(C=CC=C2Cl)Cl

Synonyms

2,6-Dichloro-N-phenylbenzenamine; 2,6-Dichlorodiphenylamine

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=CC=C2Cl)Cl

2,6-Dichlorodiphenylamine is an organic compound characterized by its molecular formula C12H9Cl2NC_{12}H_9Cl_2N and a molar mass of approximately 238.11 g/mol. This compound features two chlorine atoms located at the 2 and 6 positions of the diphenylamine structure. It is a solid at room temperature and typically appears as a yellowish to brown crystalline substance. The compound is primarily used in various industrial applications, including as a chemical intermediate in the synthesis of dyes and pharmaceuticals.

There is no current research available on the specific mechanism of action of DCDPA. As mentioned earlier, the structural similarity to diphenylamine suggests a potential role as an antioxidant, but specific studies are required for confirmation.

  • Skin and eye irritant: Similar to other aromatic amines, DCDPA could potentially cause skin and eye irritation upon contact.
  • Respiratory irritant: Inhalation of DCDPA dust or vapors might irritate the respiratory tract.
  • Unknown toxicity: Specific data on the toxicity of DCDPA is lacking. Standard laboratory safety practices should be followed when handling the compound.
, including:

  • Acylation Reactions: It can react with acyl chlorides to form acetanilide derivatives.
  • Esterification Reactions: In the presence of strong bases, it can participate in esterification processes, leading to the formation of various esters.
  • Condensation Reactions: The compound can condense with other aromatic compounds under specific conditions to yield more complex structures.

For example, one method of synthesis involves the condensation of 2,6-dichloroacetanilide with bromobenzene in the presence of a catalyst, yielding 2,6-dichlorodiphenylamine with a yield of approximately 62% .

The biological activity of 2,6-dichlorodiphenylamine has been studied primarily in terms of its potential toxicity and environmental impact. It has been classified as causing skin irritation and serious eye irritation . Additionally, it is important to note that compounds similar to 2,6-dichlorodiphenylamine may exhibit mutagenic properties or other adverse effects on human health and the environment.

Several methods for synthesizing 2,6-dichlorodiphenylamine have been documented:

  • Acylation followed by Rearrangement: This method involves acylating aniline with chloroacetyl chloride to form 2-chloroacetanilide, which is then reacted with sodium carbonate and a phase transfer catalyst before undergoing rearrangement with a strong base like sodium hydroxide or potassium hydroxide .
  • Condensation Method: A more direct approach involves the condensation of 2,6-dichloroacetanilide with bromobenzene in the presence of titanium tetrachloride as a catalyst .
  • Multi-step Synthesis: Starting from 2,6-dichloro-4-nitroaniline, this method employs multiple steps to yield the final product through various intermediates .

2,6-Dichlorodiphenylamine is utilized in several applications:

  • Chemical Intermediate: It serves as an intermediate in the production of dyes and pigments.
  • Pharmaceuticals: The compound is also explored for potential uses in medicinal chemistry.
  • Antioxidant Agent: Its antioxidant properties make it valuable in rubber and polymer industries.

Interaction studies involving 2,6-dichlorodiphenylamine primarily focus on its reactivity with other chemical agents. For instance:

  • The compound can neutralize acids during exothermic reactions.
  • It shows incompatibility with certain compounds like isocyanates and halogenated organics .

These interactions are critical for assessing safety and handling protocols in industrial applications.

Several compounds share structural similarities with 2,6-dichlorodiphenylamine. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
4-ChloroanilineC6H6ClNC_6H_6ClNSimple structure; used as a precursor for dyes.
2,4-DichlorophenylamineC12H10Cl2NC_{12}H_{10}Cl_2NContains chlorine substituents at different positions; used similarly in dye synthesis.
3,4-DichloroanilineC7H6Cl2NC_7H_6Cl_2NExhibits similar biological activity; used in pharmaceuticals.

Uniqueness of 2,6-Dichlorodiphenylamine:

  • The specific placement of chlorine atoms at the 2 and 6 positions provides unique electronic properties that influence its reactivity and biological activity compared to other aniline derivatives.
  • Its dual aromatic structure contributes to its stability and utility in various chemical processes.

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

4.5

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

237.0112047 g/mol

Monoisotopic Mass

237.0112047 g/mol

Heavy Atom Count

15

Appearance

Yellow Solid

Melting Point

50-51°C

UNII

D5D4MZM3NW

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.87%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.87%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H400 (93.62%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (93.62%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

15307-93-4

Wikipedia

2,6-Dichloro-N-phenylaniline

Dates

Modify: 2023-08-15

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